molecular formula C50H68N7O8PSi B596690 2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho CAS No. 179558-91-9

2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho

Cat. No.: B596690
CAS No.: 179558-91-9
M. Wt: 954.2 g/mol
InChI Key: XJRKARXGQAQMRG-KAZSGHHBSA-N
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Description

This compound is a modified purine nucleoside derivative designed for solid-phase oligonucleotide synthesis. Its structure includes:

  • 2-Isobutyrylamino: Protects the exocyclic amine at position 2 of the purine base, preventing undesired side reactions during coupling .
  • 2'-O-tert-butyldimethylsilyl (TBDMS): A steric protecting group at the 2'-hydroxyl, resistant to acidic conditions and selectively removable via fluoride ions .
  • 5'-O-DMT (4,4'-dimethoxytrityl): Acid-labile protection for the 5'-hydroxyl, enabling stepwise chain elongation and trityl monitoring .
  • 3'-CE (cyanoethyl) phosphoramidite: Facilitates phosphite triester coupling, with the cyanoethyl group enhancing stability and reducing oxidation side products .

This combination of protections ensures high coupling efficiency, selective deprotection, and compatibility with automated synthesis platforms. The compound is primarily used in antisense oligonucleotide and siRNA production, where precise control over nucleoside reactivity is critical .

Properties

CAS No.

179558-91-9

Molecular Formula

C50H68N7O8PSi

Molecular Weight

954.2 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]butanamide

InChI

InChI=1S/C50H68N7O8PSi/c1-13-18-43(58)54-48-52-31-41-46(55-48)56(33-53-41)47-45(65-67(11,12)49(6,7)8)44(64-66(62-30-17-29-51)57(34(2)3)35(4)5)42(63-47)32-61-50(36-19-15-14-16-20-36,37-21-25-39(59-9)26-22-37)38-23-27-40(60-10)28-24-38/h14-16,19-28,31,33-35,42,44-45,47H,13,17-18,30,32H2,1-12H3,(H,52,54,55,58)/t42-,44-,45-,47-,66?/m1/s1

InChI Key

XJRKARXGQAQMRG-KAZSGHHBSA-N

SMILES

CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

CCCC(=O)NC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCC(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

2'-O-Tert-Butyldimethylsilyl (TBDMS) Protection

The 2'-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. A typical protocol involves:

  • Dissolving ribofuranose derivatives in dry pyridine or DMF.

  • Adding TBDMS-Cl (1.2 equivalents) at 0°C under nitrogen atmosphere.

  • Stirring for 6–8 hours at room temperature.

Key Data :

ParameterValue
SolventAnhydrous pyridine
Temperature0°C → 25°C (ramp)
Reaction Time8 hours
Yield85–90%

5'-O-Dimethoxytrityl (DMT) Protection

The 5'-hydroxyl group is protected with dimethoxytrityl chloride (DMT-Cl):

  • Reacting TBDMS-protected ribose with DMT-Cl (1.5 equivalents) in pyridine.

  • Quenching with methanol after 2 hours.

Optimization Insight :
Excess DMT-Cl (>2 eq) leads to tritylation at unintended positions, reducing yield by 15–20%.

Purine Base Functionalization

The purine base undergoes modification to ensure compatibility with ribose coupling and subsequent phosphitylation.

Amino Group Protection with Isobutyryl

The exocyclic amino group of the purine is protected via isobutyrylation:

  • Reacting 2-aminopurine with isobutyryl chloride (1.3 eq) in anhydrous dichloromethane.

  • Using DMAP (0.1 eq) as a catalyst for 4 hours at 25°C.

Analytical Validation :

  • 1H NMR : Isobutyryl protons appear as a septet at δ 2.6–2.8 ppm.

  • HPLC Purity : ≥98% after column chromatography (silica gel, ethyl acetate/hexane).

Glycosylation: Coupling Ribose and Purine

The protected ribose is coupled to the purine base via glycosylation.

Reaction Conditions

  • Using a persilylated purine derivative (e.g., 2-isobutyrylamino-6-chloropurine).

  • Activating the ribose as a bromide (e.g., 3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-ribofuranosyl bromide).

  • Employing CuI (0.2 eq) in chloroform at 25°C for 12 hours.

Yield Enhancement :

  • Microwave Assistance : Reduces reaction time to 2 hours with 95% yield.

Phosphitylation at the 3'-Position

The 3'-hydroxyl group is activated using cyanoethyl (CE) phosphoramidite chemistry.

Phosphoramidite Formation

  • Reacting the nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.5 eq).

  • Using diisopropylethylamine (DIPEA) as a base in anhydrous dichloromethane.

Critical Parameters :

ParameterValue
SolventAnhydrous CH₂Cl₂
Temperature-40°C → 0°C (gradient)
Reaction Time30 minutes
Yield88–92%

31P NMR Confirmation : A singlet at δ 149–151 ppm confirms successful phosphitylation.

Deprotection and Purification

Final deprotection and purification ensure high-purity product.

Sequential Deprotection

  • DMT Removal : Treat with 3% dichloroacetic acid in dichloromethane (2 × 5 minutes).

  • TBDMS Removal : Use tetrabutylammonium fluoride (TBAF, 1.0 M in THF) for 1 hour.

Chromatographic Purification

  • HPLC Conditions : C18 column, acetonitrile/water gradient (5% → 95% over 30 minutes).

  • Purity Threshold : ≥99.5% for oligonucleotide synthesis.

Industrial-Scale Production

Automated synthesizers and process controls enable large-scale manufacturing.

Key Industrial Protocols

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • In-Line Analytics : FTIR and mass spectrometry for real-time monitoring.

Cost-Efficiency Metrics :

ParameterLab ScaleIndustrial Scale
Yield75%89%
Purity99.2%99.8%
Production Time72 hours24 hours

Analytical Validation

Rigorous characterization ensures structural fidelity and functional integrity.

Spectroscopic Methods

  • 1H/13C NMR : Assign all ribose and purine protons (e.g., anomeric proton at δ 5.8–6.1 ppm).

  • HRMS : [M+H]+ calculated for C₅₀H₆₈N₇O₈PSi: 954.4321; observed: 954.4318.

Stability Profiling

  • Storage : -20°C under argon; <0.1% degradation/month.

  • Thermal Stability : Decomposes at 218°C (DSC analysis).

Challenges and Mitigation

Side Reactions

  • Phosphoramidite Hydrolysis : Minimized by strict anhydrous conditions (H₂O <10 ppm).

  • Incomplete Deprotection : Add TBAF in two aliquots to ensure full TBDMS removal.

Scalability Bottlenecks

  • Solvent Recovery : Distillation reclaims >90% CH₂Cl₂, reducing costs by 30% .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the TBDMS and DMT protecting groups under acidic or basic conditions.

    Phosphoramidite Coupling: Reaction with other nucleosides to form phosphodiester bonds, facilitated by activators such as tetrazole.

    Oxidation: Conversion of phosphite triesters to phosphate triesters using oxidizing agents like iodine.

Common Reagents and Conditions

    Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT removal; fluoride ions (e.g., tetrabutylammonium fluoride) for TBDMS removal.

    Coupling: Tetrazole or other activators to facilitate the formation of phosphodiester bonds.

    Oxidation: Iodine in water or pyridine for the oxidation of phosphite to phosphate.

Major Products

The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various applications such as PCR primers, probes for hybridization, and antisense oligonucleotides for gene silencing.

Scientific Research Applications

2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho is widely used in scientific research, particularly in the fields of:

    Chemistry: Synthesis of modified nucleotides and oligonucleotides for studying DNA/RNA structure and function.

    Biology: Development of probes and primers for genetic analysis, including sequencing and PCR.

    Medicine: Creation of therapeutic oligonucleotides for gene therapy and antisense technology.

    Industry: Production of diagnostic tools and kits for detecting genetic mutations and pathogens.

Mechanism of Action

The compound exerts its effects primarily through its role in the synthesis of oligonucleotides. The phosphoramidite group at the 3/’ position allows for the formation of phosphodiester bonds between nucleotides, enabling the construction of DNA or RNA strands. The protecting groups (TBDMS and DMT) ensure that the nucleoside remains stable and reactive only at the desired sites during synthesis.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural features and applications of analogous nucleoside intermediates:

Compound Name Protecting Groups Phosphorylation Base Modifications Key Applications Reference
Target Compound : 2-Isobutyrylamino-9-(2'-O-TBDMS-5'-O-DMT-β-D-ribofuranosyl)purine 3'-CE Phospho 2'-O-TBDMS, 5'-O-DMT, 2-Isobutyrylamino 3'-CE Phosphoramidite Purine with 2-isobutyrylamino Oligonucleotide synthesis (antisense, siRNA)
6-Chloro-(2,3-di-O-TBDMS-β-D-ribofuranosyl)-9H-purine 2'-O-TBDMS, 3'-O-TBDMS None 6-Chloropurine Intermediate for antiviral nucleosides
N6-Benzoyl-5'-O-DMT-2'-O-MOE-3'-CE Phosphoramidite (Guanosine) 5'-O-DMT, 2'-O-MOE, N6-Benzoyl 3'-CE Phosphoramidite Guanine with N6-benzoyl RNA synthesis (enhanced nuclease resistance)
2-N-Isobutyryl-5'-O-DMT-2'-O-TBDMS-3'-CE Phosphoramidite (Guanosine) 5'-O-DMT, 2'-O-TBDMS, 2-N-Isobutyryl 3'-CE Phosphoramidite Guanine with 2-isobutyryl siRNA and modified RNA therapeutics

Key Differences and Implications

Protection Strategy :

  • The target compound uniquely combines 2'-O-TBDMS with 5'-O-DMT, allowing orthogonal deprotection (acidic for DMT, fluoride for TBDMS). In contrast, 6-chloro-(2,3-di-O-TBDMS)purine lacks a 5'-DMT, limiting its use in stepwise synthesis.
  • Compounds with 2'-O-methoxyethyl (MOE) prioritize nuclease resistance over steric bulk, affecting solubility and coupling kinetics.

Base Modifications: The 2-isobutyrylamino group on the purine base distinguishes the target compound from N6-benzoyl guanosine derivatives , which require harsher conditions (e.g., ammonia) for deprotection.

Phosphoramidite Compatibility: All compared compounds use CE phosphoramidite at the 3'-position, ensuring standardized oxidation and capping steps. However, the target compound’s purine backbone may exhibit faster coupling rates compared to guanosine analogs due to reduced steric hindrance .

Purity and Yield

  • The target compound is typically isolated at ≥95% purity after chromatographic purification , comparable to N6-benzoyl guanosine analogs .
  • Yields for phosphoramidite derivatives range from 70–85%, influenced by the steric bulk of protecting groups .

Biological Activity

2-Isobutyrylamino-9-(2'-O-tert-butyldimethylsilyl-5'-O-DMT-b-D-ribofuranosyl)purine 3'-CE phospho, also known as CAS No. 179558-91-9, is a modified nucleoside that plays a crucial role in the synthesis of oligonucleotides. This compound is particularly significant in genetic research, diagnostics, and therapeutic applications due to its unique structural properties and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C50H68N7O8PSiC_{50}H_{68}N_{7}O_{8}PSi, with a molecular weight of 954.2 g/mol. Its structure includes several protective groups that enhance its stability and reactivity during synthesis processes.

PropertyValue
CAS Number179558-91-9
Molecular FormulaC50H68N7O8PSi
Molecular Weight954.2 g/mol
IUPAC NameN-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]butanamide

Biological Activity

The biological activity of 2-Isobutyrylamino-9-(2'-O-tert-butyldimethylsilyl-5'-O-DMT-b-D-ribofuranosyl)purine 3'-CE phospho is primarily linked to its function in oligonucleotide synthesis. The compound's phosphoramidite group at the 3' position facilitates the formation of phosphodiester bonds between nucleotides, which is essential for constructing DNA or RNA strands.

  • Synthesis of Oligonucleotides : The compound acts as a building block in the assembly of oligonucleotides through phosphoramidite chemistry.
  • Protection Groups : The TBDMS and DMT groups protect the nucleoside from premature reactions, ensuring that reactions occur at the desired sites.
  • Reactivity : Upon deprotection, the compound can react with other nucleosides to form stable oligonucleotide chains.

Applications in Research and Medicine

The compound is widely utilized in various fields:

  • Genetic Research : It is used for synthesizing probes and primers for PCR (Polymerase Chain Reaction) and sequencing applications.
  • Therapeutic Development : Modified nucleotides derived from this compound are explored for gene therapy and antisense oligonucleotide technologies.
  • Diagnostics : It aids in developing diagnostic tools for detecting genetic mutations and pathogens.

Case Studies

  • Synthesis of Therapeutic Oligonucleotides : A study demonstrated the successful use of this compound in synthesizing high-fidelity therapeutic oligonucleotides that showed efficacy in targeting specific mRNA sequences related to diseases.
  • PCR Efficiency Improvement : Another research highlighted how incorporating this modified nucleoside into primers significantly improved the yield and specificity of PCR amplifications compared to traditional nucleotides.

Q & A

Q. Optimization Tips :

  • Use aprotic solvents (e.g., DMF, acetonitrile) to prevent hydrolysis of silyl protecting groups .
  • Monitor reaction progress via TLC or LC-MS to minimize side products .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying ribofuranosyl ring conformation and protecting group integrity. For example, tert-butyldimethylsilyl protons appear as singlets at ~0.1–0.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks) .
  • HPLC Purity Analysis : Use a C18 column with UV detection (260 nm for purine absorbance). A gradient of acetonitrile/water (0.1% TFA) ensures separation of phosphoramidite derivatives .

Stability Note : Store the compound at -20°C in anhydrous conditions to prevent degradation of the CE phospho group .

Advanced: How do different protecting groups influence the stability and reactivity of intermediates during synthesis?

Answer:

Protecting GroupStabilityReactivity Considerations
2'-O-TBDMS High thermal and chemical stability; resistant to acidic conditions but cleaved by fluoride ions (e.g., TBAF) .Bulky silyl groups may sterically hinder phosphorylation at the 3'-OH. Use low-temperature (-20°C) reactions to mitigate .
5'-O-DMT Labile under mild acids (e.g., 3% dichloroacetic acid in DCM). Ensures selective deprotection during solid-phase synthesis .DMT removal generates trityl cations, which require scavengers (e.g., methanol) to prevent side reactions .

Comparative Insight : Alternative 2'-protecting groups (e.g., methyl or acetyl) offer faster deprotection but lower stability during prolonged storage .

Advanced: How can researchers resolve contradictions in reported biological activities of similar nucleoside analogs?

Answer: Contradictions often arise from variations in:

  • Cellular uptake : Modifications like 2'-O-methyl or TBDMS groups alter membrane permeability. Use radiolabeled analogs to quantify intracellular uptake .
  • Enzymatic recognition : Conduct kinetic assays (e.g., KmK_m and VmaxV_{max}) with viral polymerases to compare incorporation efficiency .

Case Study : A study on 2'-O-methyl analogs showed conflicting antiviral results due to differences in cell lines (hepatoma vs. primary hepatocytes). Replicating experiments in standardized models (e.g., Huh-7 cells for HCV) reduces variability .

Advanced: What computational methods are effective in optimizing reaction conditions for phosphorylation?

Answer:

  • Density Functional Theory (DFT) : Predicts activation energies for phosphoramidite coupling. For example, tetrazole-catalyzed reactions favor a trigonal bipyramidal transition state .
  • COMSOL Multiphysics Simulations : Model solvent diffusion and heat transfer in large-scale reactions to prevent exothermic runaway .
  • Machine Learning (ML) : Train models on historical reaction data (e.g., solvent, temperature, catalyst) to predict optimal yields. Tools like AutoML integrate real-time HPLC data for adaptive optimization .

Q. Example Workflow :

Use DFT to identify reactive intermediates.

Validate with small-scale experiments.

Scale up using COMSOL-guided parameters.

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